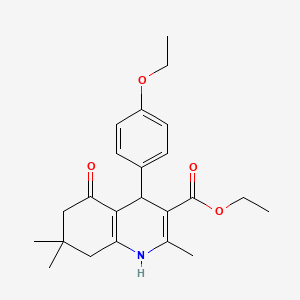![molecular formula C18H14N4O6 B11704317 Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate](/img/structure/B11704317.png)
Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate is a complex organic compound with a molecular formula of C18H14N4O6 This compound features a quinoline ring substituted with nitro groups and an ethyl ester of aminobenzoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate typically involves the following steps:
Nitration of Quinoline: The quinoline ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 7 positions.
Amination: The nitrated quinoline is then reacted with ethyl 4-aminobenzoate in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and amination reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
化学反应分析
Types of Reactions
Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Ammonia, primary amines, alcohols.
Major Products Formed
Reduction: Formation of Ethyl 4-[(5,7-diaminoquinolin-8-yl)amino]benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Oxidation: Formation of quinoline derivatives with additional functional groups.
科学研究应用
Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death.
相似化合物的比较
Similar Compounds
Ethyl 4-[(5,7-diaminoquinolin-8-yl)amino]benzoate: Similar structure but with amino groups instead of nitro groups.
Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate derivatives: Various derivatives with different substituents on the quinoline or benzoate rings.
Uniqueness
This compound is unique due to the presence of both nitro groups and a quinoline ring, which confer distinct chemical and biological properties
属性
分子式 |
C18H14N4O6 |
|---|---|
分子量 |
382.3 g/mol |
IUPAC 名称 |
ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate |
InChI |
InChI=1S/C18H14N4O6/c1-2-28-18(23)11-5-7-12(8-6-11)20-17-15(22(26)27)10-14(21(24)25)13-4-3-9-19-16(13)17/h3-10,20H,2H2,1H3 |
InChI 键 |
KHMFIESLBMIBDL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B11704253.png)
![6-methyl-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-1,2,4-triazin-5-ol](/img/structure/B11704263.png)
![3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11704268.png)

![3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11704272.png)

![N-[(2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11704299.png)

![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11704314.png)
![N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11704318.png)
![2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11704319.png)
![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704330.png)

